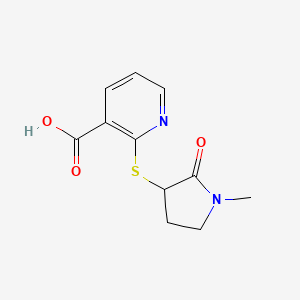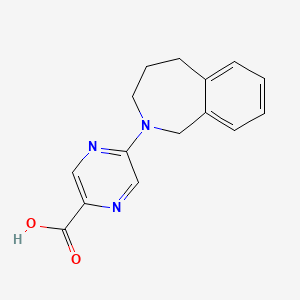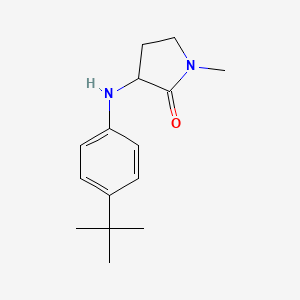
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, also known as TAP or Tapentadol, is a synthetic opioid analgesic that was first introduced to the market in 2009. It is used to treat moderate to severe pain, and its mechanism of action is similar to that of other opioid drugs. However, TAP has a unique chemical structure that offers several advantages over traditional opioids.
作用機序
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of norepinephrine, which can enhance its analgesic effects. This compound is unique in that it has a dual mechanism of action, which makes it more effective at relieving pain than other opioids.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. This compound has a high potential for abuse and addiction, and its long-term use can lead to tolerance and dependence.
実験室実験の利点と制限
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several advantages for lab experiments, including its potency and selectivity for mu-opioid receptors. It is also relatively easy to administer and has a predictable pharmacokinetic profile. However, this compound is a controlled substance, which can make it difficult to obtain and use in research. It also has potential safety concerns, particularly with regard to its potential for abuse and addiction.
将来の方向性
There are several future directions for research on 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, including the development of new formulations and delivery methods. There is also a need for more studies on the safety and efficacy of this compound, particularly in special populations such as children and the elderly. Additionally, there is a need for more research on the potential use of this compound in treating other conditions, such as depression and anxiety.
Conclusion
In conclusion, this compound is a synthetic opioid analgesic that has a unique chemical structure and mechanism of action. It has several advantages over traditional opioids, including its dual mechanism of action and potency. However, this compound also has potential safety concerns, particularly with regard to its potential for abuse and addiction. Further research is needed to fully understand the safety and efficacy of this compound, as well as its potential use in treating other conditions.
合成法
The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one involves several steps, including the reaction of 4-tert-butylaniline with 2-bromo-1-methylpyrrolidine, followed by reduction with sodium borohydride. The resulting product is then treated with acetic acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has been the subject of numerous scientific studies, including clinical trials and preclinical research. These studies have demonstrated the efficacy of this compound in treating pain, as well as its potential for abuse and addiction. This compound has also been investigated for its potential use in treating other conditions, such as depression and anxiety.
特性
IUPAC Name |
3-(4-tert-butylanilino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)11-5-7-12(8-6-11)16-13-9-10-17(4)14(13)18/h5-8,13,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWIZUGKMASIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
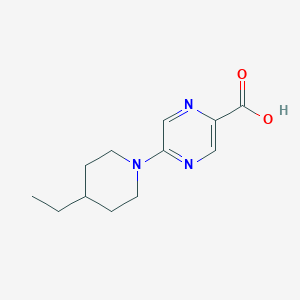
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
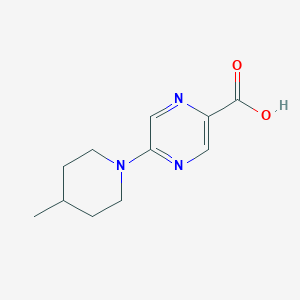
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
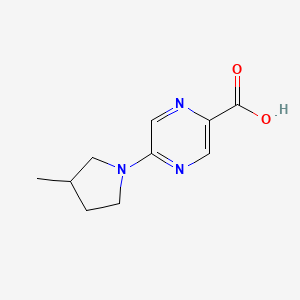

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
